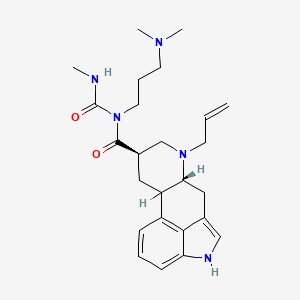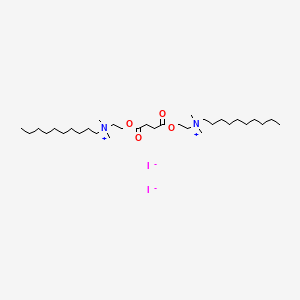
1-Decanaminium, N,N'-((1,4-dioxo-1,4-butanediyl)bis(oxy-2,1-ethanediyl))bis(N,N-dimethyl-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Decanaminium, N,N’-((1,4-dioxo-1,4-butanediyl)bis(oxy-2,1-ethanediyl))bis(N,N-dimethyl-, diiodide is a quaternary ammonium compound. This compound is characterized by its unique structure, which includes a decyl chain and a dioxobutanediyl bis(oxy) linkage. It is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 1-Decanaminium, N,N’-((1,4-dioxo-1,4-butanediyl)bis(oxy-2,1-ethanediyl))bis(N,N-dimethyl-, diiodide typically involves the following steps:
Synthesis of the Intermediate: The initial step involves the preparation of the intermediate compound, which includes the formation of the dioxobutanediyl bis(oxy) linkage.
Quaternization Reaction: The intermediate is then subjected to a quaternization reaction with decylamine and dimethylamine in the presence of a suitable solvent and catalyst. This step results in the formation of the quaternary ammonium compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
1-Decanaminium, N,N’-((1,4-dioxo-1,4-butanediyl)bis(oxy-2,1-ethanediyl))bis(N,N-dimethyl-, diiodide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Decanaminium, N,N’-((1,4-dioxo-1,4-butanediyl)bis(oxy-2,1-ethanediyl))bis(N,N-dimethyl-, diiodide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes due to its unique reactivity.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the formulation of various industrial products, including surfactants and detergents, due to its surface-active properties.
Mécanisme D'action
The mechanism of action of 1-Decanaminium, N,N’-((1,4-dioxo-1,4-butanediyl)bis(oxy-2,1-ethanediyl))bis(N,N-dimethyl-, diiodide involves its interaction with specific molecular targets and pathways. The compound’s quaternary ammonium structure allows it to interact with cell membranes, leading to disruption of membrane integrity and function. This interaction can result in antimicrobial effects, making it useful in various applications.
Comparaison Avec Des Composés Similaires
1-Decanaminium, N,N’-((1,4-dioxo-1,4-butanediyl)bis(oxy-2,1-ethanediyl))bis(N,N-dimethyl-, diiodide can be compared with other similar quaternary ammonium compounds, such as:
Benzalkonium Chloride: A widely used disinfectant and antiseptic with similar antimicrobial properties.
Cetyltrimethylammonium Bromide: Another quaternary ammonium compound used in various industrial and research applications.
Dodecyltrimethylammonium Chloride: Known for its surfactant properties and used in formulations of detergents and cleaning agents.
The uniqueness of 1-Decanaminium, N,N’-((1,4-dioxo-1,4-butanediyl)bis(oxy-2,1-ethanediyl))bis(N,N-dimethyl-, diiodide lies in its specific structure and the presence of the dioxobutanediyl bis(oxy) linkage, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
95521-19-0 |
|---|---|
Formule moléculaire |
C32H66I2N2O4 |
Poids moléculaire |
796.7 g/mol |
Nom IUPAC |
decyl-[2-[4-[2-[decyl(dimethyl)azaniumyl]ethoxy]-4-oxobutanoyl]oxyethyl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C32H66N2O4.2HI/c1-7-9-11-13-15-17-19-21-25-33(3,4)27-29-37-31(35)23-24-32(36)38-30-28-34(5,6)26-22-20-18-16-14-12-10-8-2;;/h7-30H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
ATDXQTSGDIAEFV-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)CCCCCCCCCC.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



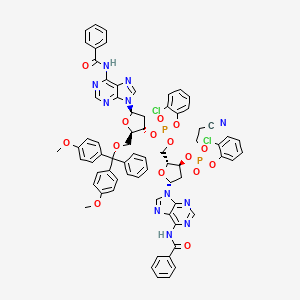
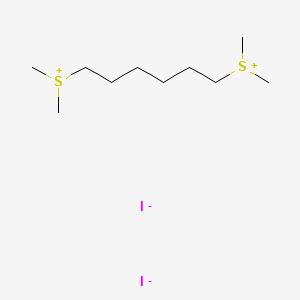
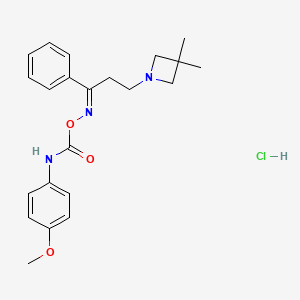
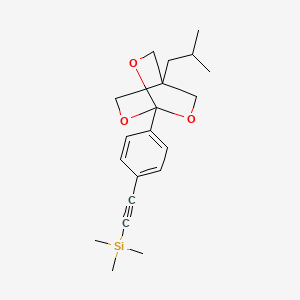
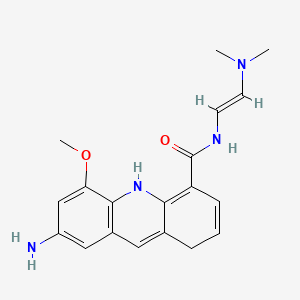
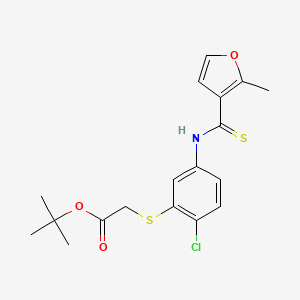
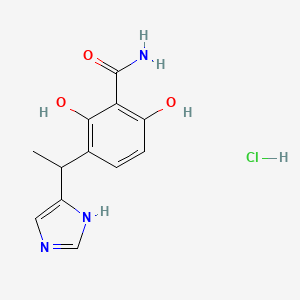
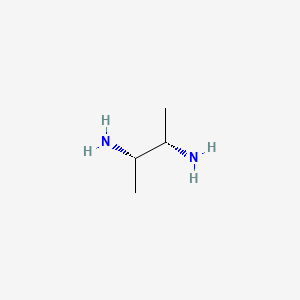
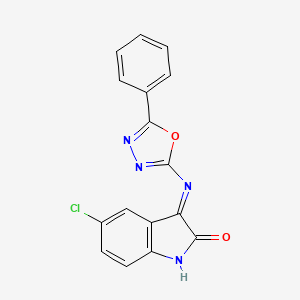
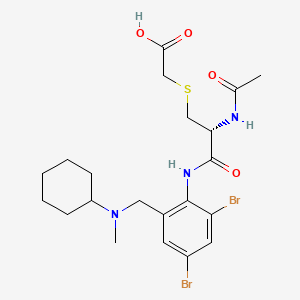
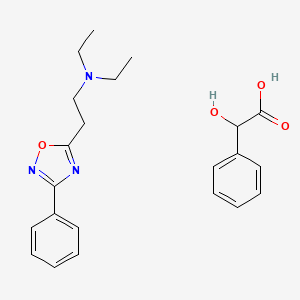
![[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;carbon monoxide;iridium;trifluoromethanesulfonate](/img/structure/B15190439.png)
